2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
“2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2402829-09-6 . It has a molecular weight of 242.66 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H10N2O3.ClH/c1-15-6-7-9 (10 (13)14)12-5-3-2-4-8 (12)11-7;/h2-5H,6H2,1H3, (H,13,14);1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” are not mentioned in the search results, imidazo[1,2-a]pyridines have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its density is predicted to be 1.27±0.1 g/cm3 .Scientific Research Applications
Advanced Synthesis Techniques
- The compound is used in advanced synthesis processes, like the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant advancement over traditional in-flask methods (Herath, Dahl, & Cosford, 2010).
Novel Synthesis Approaches
- Researchers have developed novel and efficient approaches to synthesize related compounds, like imidazo[1,5-a]pyridine-1-carboxylic acids, which are structurally similar and share synthesis pathways (Tverdiy et al., 2016).
Potential Biological Activity
- The imidazo[1,2-a]pyridine system has been explored as a synthon for building fused triazines with potential biological activity (Zamora et al., 2004).
Antimicrobial Properties
- Some derivatives like imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides have been examined for their antimicrobial activity (Turan-Zitouni, Blache, & Güven, 2001).
Efficient Preparation Methods
- Improved methods for preparing related 2-aminopyridines have been described, highlighting the relevance of the imidazo[1,2-a]pyridine structure in pharmacological compounds (Lifshits, Ostapchuk, & Brel, 2015).
Chemical Synthesis and Modification
- Several studies focus on synthesizing and modifying imidazo[1,2-a]pyridines, including their use in various chemical reactions and as precursors for other compounds (Wang, Ma, & Yu, 2011), (Du Hui-r, 2014), (Crawforth & Paoletti, 2009).
Applications in Fluorescent Probing
- Some derivatives of imidazo[1,2-a]pyridines have been used as efficient fluorescent probes for mercury ions, indicating their potential in environmental and biological sensing applications (Shao et al., 2011).
Electrochemical Applications
- Electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines has been explored, demonstrating the compound's versatility in electrochemical processes (Yuan et al., 2021).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity against replicating and non-replicating tb .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been associated with the treatment of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may have a similar effect.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, it is expected that more research will be conducted on this class of compounds, including “2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid”, in the future.
properties
IUPAC Name |
2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-6-7-9(10(13)14)12-5-3-2-4-8(12)11-7/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINLVPBVOGIYQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C=CC=CC2=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
1267117-45-2 |
Source
|
Record name | 2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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